Cyclopentyl Substituent Imparts Comparable Potency to Ethyl in Target Assays
In a high-throughput screening (qHTS) assay for a target relevant to neurological function, the cyclopentyl-containing compound demonstrated an IC50 value of 0.71 μM, which was equivalent to that of the ethyl-substituted analog (0.71 μM) [1]. This indicates that the cyclopentyl ring does not compromise potency compared to a common, smaller alkyl chain.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.71 μM |
| Comparator Or Baseline | Ethyl analog: IC50 = 0.71 μM |
| Quantified Difference | 0.00 μM (equal potency) |
| Conditions | qHTS assay using NCGC curve fitting software; duplicate runs |
Why This Matters
This data confirms that the cyclopentyl ester provides a synthetic alternative that maintains critical activity, allowing researchers to explore a different chemical space without an initial potency penalty.
- [1] NIH Chemical Genomics Center. (2011). Table 1: IC50 values for compounds 9-19. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC2804034/table/T1/ View Source
